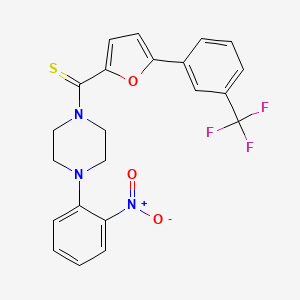

(4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione

Description

Properties

IUPAC Name |

[4-(2-nitrophenyl)piperazin-1-yl]-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O3S/c23-22(24,25)16-5-3-4-15(14-16)19-8-9-20(31-19)21(32)27-12-10-26(11-13-27)17-6-1-2-7-18(17)28(29)30/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZYHBBBDZPYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-nitroaniline with piperazine under controlled conditions to form the 4-(2-nitrophenyl)piperazine intermediate.

Synthesis of the Furan Derivative: Separately, 3-(trifluoromethyl)benzaldehyde undergoes a cyclization reaction with an appropriate reagent to form the 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde.

Coupling Reaction: The final step involves the coupling of the piperazine and furan derivatives in the presence of a thiolating agent to form the desired methanethione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amine, which can further participate in various reactions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Amines: From the reduction of the nitro group.

Halogenated Derivatives: From electrophilic substitution reactions.

Sulfonated Derivatives: From sulfonation reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and trifluoromethyl groups can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which (4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance hydrophobic interactions with target proteins. The furan ring provides rigidity to the molecule, allowing for precise binding to specific sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

a. (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione (CAS 941942-97-8)

- Structural Differences : The furan substituent here is a 2-chloro-4-nitrophenyl group instead of 3-(trifluoromethyl)phenyl.

- Molecular Formula : C21H17ClN4O5S vs. the target compound’s C21H16F3N3O3S (estimated).

- Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity (logP ≈ 3.8 predicted) versus the chloro-nitro analog (logP ≈ 2.9), affecting membrane permeability .

b. Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37/RTC93)

- Structural Differences : Replaces the furan-methanethione unit with a thiophene-carboxyl group.

- Impact :

c. Naphtho-Oxazin-Pyrazole Methanethione Derivatives

Physicochemical and Pharmacological Properties

Mechanistic Insights from Structural Similarity

- Studies on structurally similar compounds (e.g., oleanolic acid derivatives) indicate that shared scaffolds often correlate with analogous MOAs, such as protein kinase or GPCR modulation .

- Role of Substituents :

- Trifluoromethyl : Enhances metabolic stability and hydrophobic interactions.

- Nitro Groups : May act as hydrogen-bond acceptors or participate in redox reactions, affecting toxicity profiles .

Biological Activity

The compound (4-(2-nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione is a novel piperazine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 461.46 g/mol. The structure features a piperazine ring substituted with a nitrophenyl group and a furan moiety, which may contribute to its diverse biological activities.

Biological Activity Overview

Piperazine derivatives are known for their wide range of pharmacological effects, including:

- Antidepressant Activity : Compounds similar to this one have shown potential in modulating serotonin and dopamine receptors, which are crucial in the treatment of depression and anxiety disorders .

- Antimicrobial Properties : Several studies highlight the antibacterial and antifungal activities of piperazine derivatives, suggesting that this compound may exhibit similar effects .

- Anticancer Potential : Some derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms through which this compound exerts its effects may include:

- Receptor Modulation : The compound likely interacts with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, influencing mood and behavior .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .

- Oxidative Stress Reduction : Some studies suggest that piperazine derivatives can reduce oxidative stress, thereby protecting cells from damage and promoting health .

Case Studies

- Antidepressant Effects : A study investigating the antidepressant-like effects of piperazine derivatives found that compounds with similar structures significantly reduced immobility time in forced swim tests, indicating potential efficacy in treating depression .

- Antimicrobial Activity : Research on piperazine derivatives demonstrated effective inhibition against various bacterial strains. The compound's structure suggests it could similarly inhibit bacterial growth through membrane disruption or enzyme inhibition .

- Cancer Cell Studies : In vitro studies have shown that certain piperazine derivatives induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties .

Data Table: Biological Activities of Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.